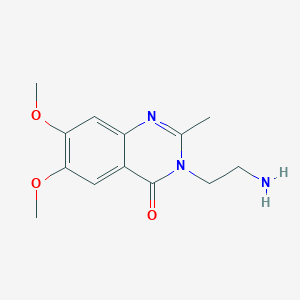
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, also known as 2-aminoethoxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, is an organic compound belonging to the class of quinazolinones. It is a synthetic compound that has been widely studied for its potential applications in the field of medicine. It has been used in the synthesis of a variety of pharmaceuticals and has been studied for its potential as an anti-cancer drug. In
Applications De Recherche Scientifique
Antioxidant Potential
A study focused on the synthesis of quinazolin derivatives, including 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, and their potential as antioxidants. These compounds were compared against common antioxidants like ascorbic acid, demonstrating excellent scavenging capacity against radicals such as DPPH and Nitric oxide (NO) (Al-azawi, 2016).
Corrosion Inhibition
Another research highlighted the use of quinazolin derivatives as corrosion inhibitors. The study found that these compounds, including the specified quinazolinone, were effective in preventing mild steel corrosion in acidic environments. The effectiveness was attributed to the presence of nitrogen in the inhibitors and their molecular weight (Jamil et al., 2018).
Anti-Tuberculosis Activity
A study synthesized a series of quinazolin-4(3H)-one compounds and evaluated their in vitro activity against Mycobacterium tuberculosis. Some of these compounds, including derivatives of the specified compound, showed potent anti-tuberculosis activity (Panneerselvam et al., 2016).
Anticonvulsant Properties
Research on N3 aryl/heteroaryl substituted quinazolin-4(3H)-ones revealed significant anticonvulsant activity in various models of epilepsy. The study assessed the acute neurotoxicity and found that some compounds displayed a promising activity profile with minimal neurotoxicity (Das et al., 2014).
Antimicrobial Activity
A series of new triazoloquinazoline derivatives synthesized from 3-amino-2-methylquinazolin-4(3H)-one exhibited significant antibacterial activities. These compounds were tested against various bacteria including Staphylococcus aureus and Escherichia coli, showing potential as antibacterial agents (Zeydi et al., 2017).
Antidiabetic Activity
A study synthesized new hybrids of 4-thiazolidinone and quinazolinone and evaluated their antidiabetic activity in streptozotocin-induced diabetic rats. Some of these compounds showed significant antidiabetic activity, with potential as platforms for developing future antidiabetic drugs (Jangam & Wankhede, 2019).
Synthesis and Characterization
Several studies focused on the synthesis and characterization of various quinazolin-4(3H)-one derivatives, exploring their chemical structures and potential biological activities. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields (Sahu et al., 2008).
Propriétés
IUPAC Name |
3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-8-15-10-7-12(19-3)11(18-2)6-9(10)13(17)16(8)5-4-14/h6-7H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDKOAVEWSMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCN)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2697497.png)
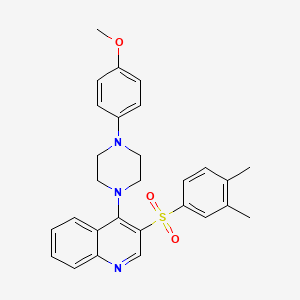
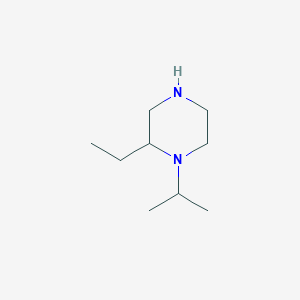

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)
![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)
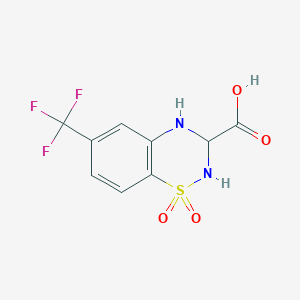
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2697508.png)
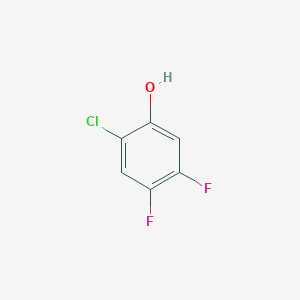
![5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2697512.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2697514.png)
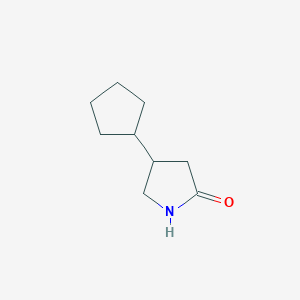
![3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2697517.png)
![N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2697520.png)